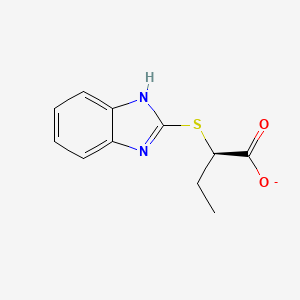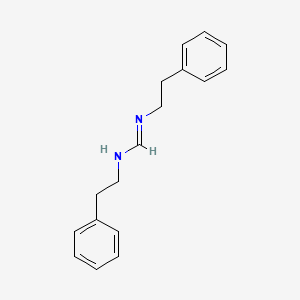
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is a synthetic organic compound that belongs to the class of iodinated tyrosine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The key steps include iodination, hydroxylation, and trifluoroacetylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted tyrosine analogs. These products can have distinct chemical and biological properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is used as a precursor for the synthesis of complex organic molecules
Biology
In biological research, this compound is used as a probe to study the effects of iodination and trifluoroacetylation on protein function and enzyme activity. It can also be used to investigate the role of tyrosine derivatives in cellular signaling pathways.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and radiotherapy. The presence of iodine atoms makes it suitable for use as a radiolabeled tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation. It can also be used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and trifluoroacetyl group can modulate the compound’s binding affinity and specificity, leading to changes in the activity of target proteins. The pathways involved may include alterations in cellular signaling, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diiodothyronine: A metabolite of thyroid hormone with similar iodination patterns.
4-Hydroxy-3-iodophenylacetic acid: A tyrosine derivative with a single iodine atom.
N-(Trifluoroacetyl)-L-tyrosine: A compound with a trifluoroacetyl group but lacking iodine atoms.
Uniqueness
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is unique due to the combination of multiple iodine atoms and a trifluoroacetyl group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require both halogenation and fluorination.
Eigenschaften
CAS-Nummer |
3253-59-6 |
|---|---|
Molekularformel |
C17H11F3I3NO5 |
Molekulargewicht |
746.98 g/mol |
IUPAC-Name |
(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H11F3I3NO5/c18-17(19,20)16(28)24-12(15(26)27)5-7-3-10(22)14(11(23)4-7)29-8-1-2-13(25)9(21)6-8/h1-4,6,12,25H,5H2,(H,24,28)(H,26,27)/t12-/m0/s1 |
InChI-Schlüssel |
FKVBFUZREZZULA-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I)I)O |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(F)(F)F)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)


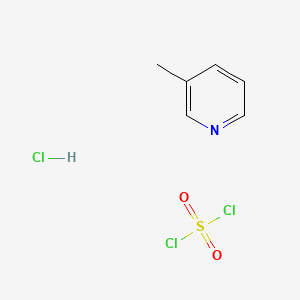
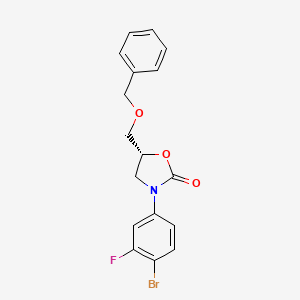
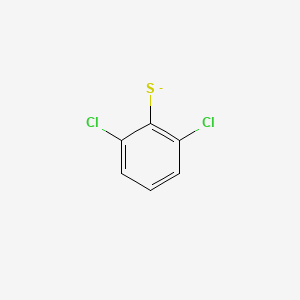
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)


